4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline
Description
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-2-4-11-10(3-1)15-12(13-16-14-9-18(11)13)17-5-7-19-8-6-17/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNQJIWDGZBZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with morpholine. This reaction is carried out under aromatic nucleophilic substitution conditions . The process involves heating the reactants in a suitable solvent, such as dimethylformamide, in the presence of a base like potassium carbonate. The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted triazoloquinoxaline derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazoloquinoxaline, including 4-morpholino[1,2,4]triazolo[4,3-a]quinoxaline, exhibit promising anticancer activities. The compound has been shown to interact with DNA and inhibit topoisomerase II (Topo II), which is crucial for DNA replication and transcription.
Case Studies and Findings
- A study synthesized several triazoloquinoxaline derivatives and tested their antiproliferative effects against HepG2 and HCT-116 cancer cell lines. Compounds demonstrated IC50 values ranging from 2.44 to 13.02 μM, indicating significant cytotoxicity against these cancer cells .
- Another investigation focused on the structure-activity relationship (SAR) of these compounds. It was found that the introduction of a trifluoromethyl moiety enhances cytotoxic activity .
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 16 | 15.16 | Topo II inhibition |
| Compound 17 | 17.66 | DNA intercalation |
| Compound 18 | 18.28 | Induction of apoptosis |
Antidepressant Activities
The compound has also been explored for its potential as a rapid-onset antidepressant. Its structural analogs have been identified as potent antagonists of adenosine receptors A1 and A2.
Research Insights
- A series of studies demonstrated that certain derivatives reduce immobility in behavioral despair models in rats, suggesting antidepressant-like effects . The optimal activity was linked to specific substitutions on the quinoxaline core.
- The most effective compounds showed high selectivity for adenosine receptors, with some exhibiting IC50 values as low as 21 nM at the A2 receptor .
Receptor Antagonism
This compound acts as an antagonist at excitatory amino acid receptors in the central nervous system (CNS). This property makes it a candidate for treating conditions related to excitatory neurotransmitter hyperactivity.
Mechanistic Studies
- The compound's ability to inhibit the action of excitatory amino acids like glutamate has been substantiated through biochemical studies . This mechanism positions it as a potential therapeutic agent for neurological disorders.
Antiviral and Antimicrobial Activities
Emerging research highlights the antiviral properties of triazoloquinoxaline derivatives against HIV-1 and other pathogens.
Key Findings
Mechanism of Action
The mechanism of action of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound primarily targets adenosine A2B receptors and vascular endothelial growth factor receptor-2 (VEGFR-2). By binding to these receptors, it can inhibit their activity and disrupt signaling pathways involved in cancer cell proliferation and angiogenesis.
Pathways Involved: The inhibition of A2B receptors leads to reduced levels of angiogenic factors, such as basic fibroblast growth factor and vascular endothelial growth factor, thereby inhibiting tumor growth and metastasis.
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Activities
Anticancer Activity and Mechanisms
- Potency: Bis-triazoloquinoxalines (e.g., 76g) exhibit superior Topo II inhibition (IC50: ~0.7 µM) compared to mono-triazolo derivatives, with activity rivaling doxorubicin (IC50: 0.51–0.73 µM) . The morpholino derivative’s potency is inferred to be comparable, though specific data are lacking.
- Apoptosis and Cell Cycle Arrest: Compounds like 76g induce G2/M phase arrest in Caco-2 cells, a mechanism shared by the morpholino derivative .
- Dual Targeting: Some derivatives (e.g., chalcone-conjugated triazoloquinoxalines) inhibit both EGFR and tubulin polymerization, broadening their anticancer scope .
Pharmacokinetic and Toxicity Profiles
- Bis-triazoloquinoxalines show favorable ADMET profiles but may face toxicity challenges due to DNA intercalation .
Biological Activity
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Synthesis
The compound belongs to the class of triazoloquinoxalines, characterized by a triazole ring fused to a quinoxaline structure. The morpholino group enhances its solubility and bioavailability. Various synthetic routes have been developed to create derivatives of this compound, which can be modified to optimize biological activity.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : In vitro assays revealed that derivatives of this compound showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and other cancer cell lines .
- Mechanism of Action : The mechanism involves DNA intercalation and inhibition of topoisomerase II, which are critical for cancer cell proliferation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 3.0 |
| Derivative A | MCF-7 | 5.5 |
| Derivative B | HepG2 | 6.8 |
2. Antidepressant Properties
The compound has shown potential as a rapid-onset antidepressant:
- Adenosine Receptor Antagonism : It acts as an antagonist at adenosine A1 and A2 receptors, which are implicated in mood regulation. In behavioral models, it reduced immobility in the Porsolt test .
- Selectivity : Certain derivatives demonstrated selectivity for A2 receptors with an IC50 as low as 21 nM .
Table 2: Adenosine Receptor Binding Affinity
| Compound | A1 Receptor IC50 (nM) | A2 Receptor IC50 (nM) |
|---|---|---|
| 4-Morpholino derivative | 28 | 21 |
| Other derivatives | Varies | Varies |
3. Antimicrobial Activity
Various derivatives have been screened for antimicrobial properties:
- In Vitro Studies : Compounds demonstrated significant activity against a range of microbial strains, suggesting potential use in treating infections .
- Mechanism : The antimicrobial action is likely due to interference with bacterial DNA synthesis.
Case Studies
Several studies have focused on the efficacy of this compound in specific therapeutic contexts:
- Study on Melanoma Cells : A recent study highlighted that certain derivatives reduced melanoma cell viability significantly at concentrations as low as 365 nM .
- Schistosomiasis Treatment : Compounds were tested against Schistosoma mansoni, showing promising results with some derivatives achieving over 70% inhibition at low concentrations .
Q & A
Q. Key Steps :
- Intermediate Preparation : React 2,3-dichloroquinoxaline with hydrazine hydrate to form 2-hydrazinyl-3-chloroquinoxaline.
- Triazole Cyclization : Heat with triethyl orthoformate to generate 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline.
- Morpholino Functionalization : Substitute the 4-chloro group with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .
How can researchers evaluate the adenosine receptor affinity of this compound derivatives?
Advanced Research Question
Receptor affinity is determined via competitive binding assays using radiolabeled ligands. For adenosine A₁ receptors:
A₁ Binding : Incubate test compounds with rat cerebral cortex membranes and tritiated CHA (N⁶-cyclohexyladenosine).
A₂ Binding : Use rat striatal homogenates with tritiated NECA (5'-(N-ethylcarboxamido)adenosine) in the presence of cold N⁶-cyclopentyladenosine.
Selectivity Assessment : Calculate IC₅₀ values and selectivity ratios (A₁/A₂ or A₂/A₁). For example, 8-chloro-4-(cyclohexylamino)-1-trifluoromethyl derivatives show >3000-fold A₁ selectivity .
Q. Data Interpretation :
- High A₁ affinity correlates with ethyl/CF₃ groups at position 1 and cycloalkylamines at position 4.
- A₂ selectivity is enhanced by NH₂ at position 4 and phenyl/CF₃ at position 1 .
What in vitro models are suitable for assessing the anticancer potential of these compounds?
Basic Research Question
Cytotoxicity is evaluated against tumor cell lines (e.g., HePG-2, Hep-2, Caco-2) using MTT or SRB assays. IC₅₀ values are compared to standard drugs like doxorubicin. Advanced studies include:
- Topoisomerase II Inhibition : Gel electrophoresis to assess DNA cleavage suppression.
- DNA Intercalation : Fluorescence-based assays (e.g., ethidium bromide displacement).
Q. Example Results :
- Bis-triazoloquinoxaline derivatives (e.g., compound 95) show IC₅₀ values of 0.29–0.90 µM, comparable to doxorubicin .
How can structural modifications enhance the antidepressant efficacy of these compounds?
Advanced Research Question
Optimize substituents to improve blood-brain barrier penetration and receptor interaction:
- Position 1 : Small alkyl (ethyl) or electron-withdrawing groups (CF₃) enhance A₁ affinity and reduce immobility in the Porsolt test.
- Position 4 : Cyclohexylamine or isopropylamine improves selectivity and potency.
- Position 8 : Halogens (Cl, F) increase metabolic stability.
Q. In Vivo Validation :
- Acute administration in rats followed by Porsolt’s forced swim test. Measure immobility time reduction (e.g., CP-68,247 reduces immobility by >50% at 10 mg/kg) .
What computational strategies are effective for predicting target interactions of triazoloquinoxaline derivatives?
Advanced Research Question
Use molecular docking and dynamics simulations to identify binding poses and affinity:
Target Selection : Prioritize adenosine receptors (A₁, A₂) or phosphodiesterases based on structural homology.
Docking Software : Tools like AutoDock Vina or Schrödinger Glide.
Key Interactions :
- π-anion interactions with Asp75/Asp77 in OAS1.
- Hydrogen bonding with Gln229 or Arg130 .
Q. Validation :
- Compare computational IC₅₀ values with experimental data to refine models.
How can researchers resolve contradictions in receptor selectivity data across studies?
Advanced Research Question
Address discrepancies through:
Assay Standardization : Ensure consistent tissue sources (e.g., rat vs. human receptors).
Metabolic Stability Testing : Use liver microsomes to assess compound degradation.
Functional Antagonism Assays : Verify cAMP modulation in fat cells (A₁) or limbic forebrain slices (A₂) .
Q. Case Study :
- CP-66,713 shows A₂ selectivity (IC₅₀ = 21 nM) in binding assays but antagonizes cAMP accumulation in both A₁ and A₂ pathways. This suggests partial agonism or off-target effects .
What methods are used to evaluate antimicrobial activity of morpholino-triazoloquinoxaline derivatives?
Basic Research Question
Q. Synthetic Optimization :
- Incorporate morpholinosulfonyl groups at position 6 to improve solubility and target penetration .
How do researchers assess cardiotonic effects of these compounds?
Advanced Research Question
- Ex Vivo Models : Isolated rabbit heart preparations to measure left atrial stroke volume.
- Chronotropic Effects : Monitor heart rate changes at 3 × 10⁻⁵ M concentrations.
Q. Key Findings :
- Derivatives with benzylpiperazine moieties (e.g., compound 6c) increase stroke volume by 12.53% (vs. 2.46% for milrinone) .
What analytical techniques are critical for characterizing triazoloquinoxaline derivatives?
Basic Research Question
- NMR/LC-MS : Confirm purity and structural integrity.
- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., triazole ring fusion).
- EI/ESI-MS : Differentiate isomers via fragmentation patterns .
How can SAR studies reconcile divergent biological activities (e.g., anticancer vs. antidepressant)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
